N-Hydroxy-5-methyl-1H-indole-3-carboximidamide
Overview
Description
“N-Hydroxy-5-methyl-1H-indole-3-carboximidamide” is a chemical compound with the CAS Number: 889943-61-7 . It has a molecular weight of 189.22 and its IUPAC name is N-hydroxy-5-methyl-1H-indole-3-carboximidamide . The compound is a light-yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3O/c1-6-2-3-9-7 (4-6)8 (5-12-9)10 (11)13-14/h2-5,12,14H,1H3, (H2,11,13) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a light-yellow solid . It should be stored at 0-8 degrees Celsius .Scientific Research Applications
-
Cancer Treatment
- Field : Medical and Pharmaceutical Sciences .
- Application : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells .
- Methods : The specific methods of application or experimental procedures would depend on the specific type of cancer and the specific indole derivative being used. Typically, these compounds would be administered as part of a chemotherapy regimen .
- Results : Indole derivatives have shown promise in preclinical and clinical trials, with some compounds showing the ability to inhibit the growth of cancer cells .
-
Treatment of Microbial Infections
- Field : Medical and Pharmaceutical Sciences .
- Application : Indole derivatives have been used to treat various types of microbial infections .
- Methods : The specific methods of application or experimental procedures would depend on the specific type of infection and the specific indole derivative being used. These compounds could be administered orally, topically, or intravenously .
- Results : Indole derivatives have demonstrated antimicrobial activity against a variety of pathogens in preclinical studies .
Safety And Hazards
properties
IUPAC Name |
N'-hydroxy-5-methyl-1H-indole-3-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-2-3-9-7(4-6)8(5-12-9)10(11)13-14/h2-5,12,14H,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJXABGGKWKYDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-5-methyl-1H-indole-3-carboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.